

# physical and chemical properties of Dibenzofuran-4-boronic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Dibenzofuran-4-boronic acid*

Cat. No.: *B020578*

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## An In-depth Technical Guide to Dibenzofuran-4-boronic acid

**Dibenzofuran-4-boronic acid**, with the CAS Number 100124-06-9, is a sophisticated organic compound that has garnered significant attention in the pharmaceutical, agrochemical, and materials science industries.<sup>[1][2]</sup> Its unique structure, featuring a dibenzofuran core functionalized with a boronic acid group, makes it a versatile intermediate for complex chemical syntheses.<sup>[1]</sup> This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and application, and visual representations of key chemical processes.

## Core Physical and Chemical Properties

**Dibenzofuran-4-boronic acid** is an off-white to beige or white to almost-white crystalline powder.<sup>[1][3][4]</sup> Its stability and suitability for various reaction conditions are indicated by its high melting point.<sup>[1]</sup>

Property	Value	Source
CAS Number	100124-06-9	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>12</sub> H <sub>9</sub> BO <sub>3</sub>	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	212.01 g/mol	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Melting Point	286-291 °C (lit.) / 438.5°C	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Off-white to beige powder; White to Almost white powder to crystal	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Purity	≥98.0% (HPLC, Aqueous acid-base Titration)	<a href="#">[1]</a> <a href="#">[8]</a>
IUPAC Name	dibenzofuran-4-ylboronic acid	<a href="#">[6]</a>

## Chemical Applications and Reactivity

The primary utility of **Dibenzofuran-4-boronic acid** lies in its role as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[\[1\]](#)[\[3\]](#) This reaction is fundamental for forming carbon-carbon bonds, enabling the construction of complex organic molecules.[\[1\]](#)[\[9\]](#)

In the field of materials science, particularly for Organic Light Emitting Diodes (OLEDs), this compound is used to create emitters, host materials, and charge transport layers with precisely engineered electronic and photophysical properties.[\[1\]](#)

For pharmaceutical research, it serves as a crucial building block for synthesizing drug candidates with intricate structures, often targeting specific biological pathways.[\[1\]](#)[\[2\]](#) It has been used in the synthesis of anti-inflammatory agents, antitumor agents, and antibiotics.[\[2\]](#)[\[3\]](#)

Additionally, **Dibenzofuran-4-boronic acid** is a water-soluble boronic acid that can be used in the preparation of glycosensors.[\[3\]](#) It exhibits distinct fluorescence changes when it binds to sugars under near-physiological conditions, making it a useful reporter unit for carbohydrate fluorescence sensors.[\[3\]](#)

# Experimental Protocols

## Synthesis of Dibenzofuran-4-boronic acid

A common and efficient method for synthesizing **Dibenzofuran-4-boronic acid** involves the lithiation of 4-bromodibenzofuran followed by a reaction with a borate ester and subsequent hydrolysis.<sup>[1]</sup>

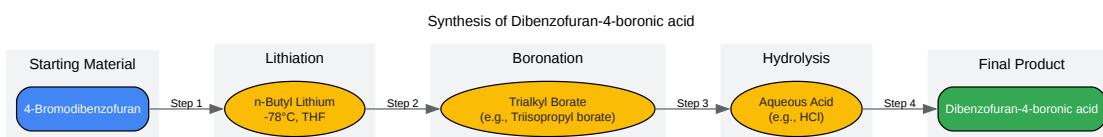
### Protocol 1: High-Yield Synthesis<sup>[5]</sup>

- Dissolve 4-bromodibenzofuran (7.4 g, 30 mmol) in dry tetrahydrofuran (THF) in a 50 ml three-necked flask.
- Cool the solution to -78 °C and replace the atmosphere with nitrogen three times to ensure an oxygen-free environment.
- Add n-butyl lithium (2.5M, 13.2 ml, 33 mmol) and maintain the reaction at -78 °C for 1.5 hours.
- Add triisopropyl borate (7.6 ml, 33 mmol) dropwise.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 8 hours.
- Quench the reaction by the dropwise addition of dilute hydrochloric acid.
- Remove the THF by distillation under reduced pressure.
- Dissolve the residue in dichloromethane, wash with anhydrous magnesium sulfate, dry, and filter.
- Recrystallize the filtrate to obtain the white solid product of **Dibenzofuran-4-boronic acid** (6 g, 94% yield).<sup>[5]</sup>

### Protocol 2: Alternative Synthesis<sup>[5]</sup>

- In a 300 ml three-necked flask under an argon atmosphere, dissolve 7.2 g of 4-bromodibenzofuran in anhydrous THF at -78°C.

- Add 20 ml of an n-butyl lithium-n-hexane solution (1.6 M) and stir for 1 hour.
- Add 4.23 ml of trimethoxyborane and stir for 2 hours.
- Allow the reaction system to warm to room temperature.
- Add 200 ml of 1 N hydrochloric acid and stir for 3 hours.
- Separate the organic layer and distill off the solvents.
- Add hexane to the crude product to precipitate **Dibenzofuran-4-boronic acid**.
- Filter the precipitated product to obtain 4.94 g of a white solid (80% yield).[5]



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Caption: Workflow for the synthesis of **Dibenzofuran-4-boronic acid**.

## Suzuki-Miyaura Cross-Coupling Reaction

**Dibenzofuran-4-boronic acid** is a key reagent in the Suzuki-Miyaura reaction, which couples organoboronic acids with organohalides.[9]

General Protocol for Mono-Arylation[10]

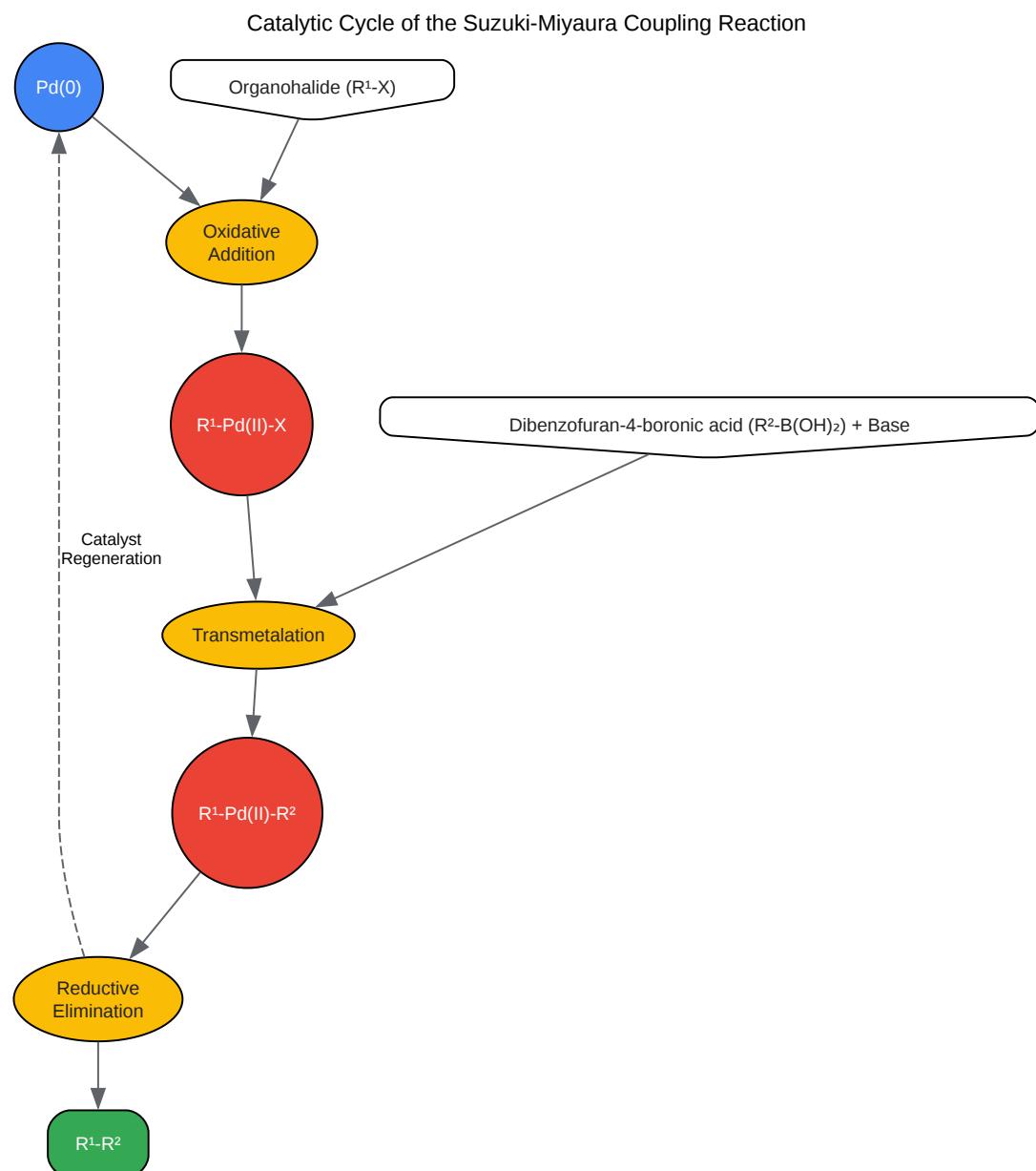
- To a pressure tube, add the aryl halide (1.0 mmol), **Dibenzofuran-4-boronic acid** (1.1 mmol), and a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.03 mmol).

- Add a solvent such as 1,4-dioxane (5 mL).
- Add a base, typically a 2 M aqueous  $K_2CO_3$  solution (1.0 mL).
- Seal the pressure tube and heat the reaction mixture to 80-100 °C under an argon atmosphere for 3-24 hours.
- Monitor the reaction progress using TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane).
- Combine the organic layers, dry over anhydrous  $Na_2SO_4$ , filter, and concentrate under reduced pressure to isolate the product.

The mechanism of the Suzuki reaction involves a catalytic cycle with a palladium catalyst.<sup>[9]</sup>

The key steps are oxidative addition, transmetalation, and reductive elimination.<sup>[9][11]</sup>

The boronic acid must be activated by a base to facilitate the transmetalation step.<sup>[12]</sup>



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Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

## Safety and Handling

**Dibenzofuran-4-boronic acid** is known to cause skin and serious eye irritation.[4][6] It may also cause respiratory irritation.[6] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.[4]

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- To cite this document: BenchChem. [physical and chemical properties of Dibenzofuran-4-boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020578#physical-and-chemical-properties-of-dibenzofuran-4-boronic-acid]

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